GLPG3312

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H21F2N5O3 |

|---|---|

Molecular Weight |

453.4 g/mol |

IUPAC Name |

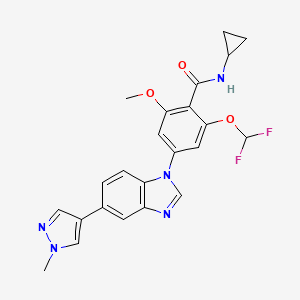

N-cyclopropyl-2-(difluoromethoxy)-6-methoxy-4-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]benzamide |

InChI |

InChI=1S/C23H21F2N5O3/c1-29-11-14(10-27-29)13-3-6-18-17(7-13)26-12-30(18)16-8-19(32-2)21(20(9-16)33-23(24)25)22(31)28-15-4-5-15/h3,6-12,15,23H,4-5H2,1-2H3,(H,28,31) |

InChI Key |

PFTXFNSHFZLJNT-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)C2=CC3=C(C=C2)N(C=N3)C4=CC(=C(C(=C4)OC(F)F)C(=O)NC5CC5)OC |

Origin of Product |

United States |

Foundational & Exploratory

GLPG3312: A Technical Guide to its Pan-SIK Inhibition Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the salt-inducible kinase (SIK) inhibition profile of GLPG3312, a potent pan-SIK inhibitor. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource detailing the compound's activity, the experimental methodologies used for its characterization, and the underlying signaling pathways.

Core Inhibition Profile

This compound has been identified as a potent, orally active, and selective pan-SIK inhibitor, demonstrating low nanomolar efficacy against all three SIK isoforms: SIK1, SIK2, and SIK3.[1][2][3] This broad activity allows for the comprehensive suppression of SIK-mediated signaling.

Table 1: this compound Inhibition of SIK Isoforms

| Target | IC50 (nM) |

| SIK1 | 2.0 |

| SIK2 | 0.7 |

| SIK3 | 0.6 |

Data compiled from multiple sources.[1][2][3]

Mechanism of Action: SIK Signaling Pathways

Salt-inducible kinases are a family of serine/threonine kinases that play a crucial role in regulating various physiological processes, including inflammation.[2][3] SIKs are key components of a signaling cascade that connects upstream stimuli to downstream transcriptional events.

The activity of SIKs is primarily regulated by two key upstream kinases:

-

Liver Kinase B1 (LKB1): LKB1 is a master kinase that phosphorylates and activates SIKs, promoting their catalytic function.

-

Protein Kinase A (PKA): In response to elevated intracellular cyclic AMP (cAMP) levels, PKA phosphorylates and inhibits SIK activity.

Once active, SIKs phosphorylate and regulate the activity of several downstream substrates, most notably:

-

Class IIa Histone Deacetylases (HDACs): Phosphorylation by SIKs leads to the cytoplasmic sequestration of Class IIa HDACs, thereby influencing gene transcription.

-

CREB-Regulated Transcription Coactivators (CRTCs): SIK-mediated phosphorylation of CRTCs also results in their retention in the cytoplasm, preventing their nuclear translocation and co-activation of CREB-dependent gene expression.

By inhibiting SIK1, SIK2, and SIK3, this compound effectively blocks the phosphorylation of these downstream targets, leading to their nuclear translocation and the modulation of gene expression. This mechanism is central to the anti-inflammatory effects observed with this compound, which include the suppression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNFα) and the enhancement of anti-inflammatory cytokines such as Interleukin-10 (IL-10).[2][3]

Experimental Protocols

The characterization of this compound's SIK inhibition profile involved a series of biochemical and cell-based assays.

Biochemical Kinase Inhibition Assays

The inhibitory activity of this compound against SIK1, SIK2, and SIK3 was primarily determined using the ADP-Glo™ Kinase Assay, a luminescent assay that measures the amount of ADP produced during a kinase reaction. A radioactive 33P kinase assay was also utilized as a complementary method.

ADP-Glo™ Kinase Assay Protocol (Representative)

This protocol is a representative example based on standard methodologies for SIK kinase assays.

-

Reaction Setup:

-

A master mix is prepared containing the specific SIK enzyme (SIK1, SIK2, or SIK3), the peptide substrate (e.g., AMARA peptide), and ATP in a kinase assay buffer.

-

This compound is serially diluted to various concentrations.

-

The kinase reaction is initiated by adding the SIK enzyme to wells of a 384-well plate containing the substrate/ATP mix and the test compound.

-

-

Incubation:

-

The reaction plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

-

-

ADP-Glo™ Reagent Addition:

-

ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP.

-

The plate is incubated for 40 minutes at room temperature.

-

-

Kinase Detection Reagent Addition:

-

Kinase Detection Reagent is added to convert the generated ADP into ATP.

-

The plate is incubated for 30 minutes at room temperature to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Luminescence is measured using a plate reader. The signal intensity is proportional to the amount of ADP produced and, therefore, the kinase activity.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

33P Radioactive Kinase Assay Protocol (Representative)

This method provides a direct measure of kinase activity by quantifying the incorporation of a radiolabeled phosphate from [γ-33P]ATP into a substrate.

-

Reaction Setup:

-

The kinase reaction is set up in a similar manner to the ADP-Glo™ assay, with the key difference being the inclusion of [γ-33P]ATP in the reaction mixture.

-

-

Incubation:

-

The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for phosphate transfer.

-

-

Reaction Termination and Separation:

-

The reaction is stopped, and the radiolabeled substrate is separated from the unincorporated [γ-33P]ATP. This is often achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the substrate.

-

-

Washing:

-

The phosphocellulose paper is washed to remove any unbound [γ-33P]ATP.

-

-

Quantification:

-

The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or phosphorimager.

-

Inhibition is determined by comparing the radioactivity in the presence of this compound to the control.

-

Cell-Based Cytokine Release Assay

The functional effects of this compound on immune cells were assessed by measuring its impact on cytokine production in stimulated human primary myeloid cells.

LPS-Stimulated Cytokine Release in Human Monocytes (Representative Protocol)

-

Cell Isolation and Culture:

-

Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.

-

Monocytes are then purified from the PBMC population.

-

The purified monocytes are cultured in appropriate media.

-

-

Compound Treatment and Stimulation:

-

Monocytes are pre-incubated with varying concentrations of this compound for a defined period.

-

The cells are then stimulated with lipopolysaccharide (LPS), a potent immune activator, to induce cytokine production.

-

-

Incubation:

-

The cells are incubated for a specified time (e.g., 4 to 24 hours) to allow for cytokine synthesis and secretion.

-

-

Supernatant Collection:

-

The cell culture supernatant is collected.

-

-

Cytokine Quantification:

-

The concentrations of pro-inflammatory (e.g., TNFα) and anti-inflammatory (e.g., IL-10) cytokines in the supernatant are measured using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Homogeneous Time Resolved Fluorescence (HTRF).

-

-

Data Analysis:

-

The effect of this compound on cytokine production is determined by comparing the cytokine levels in treated samples to those in LPS-stimulated controls without the compound.

-

Conclusion

This compound is a potent pan-SIK inhibitor with low nanomolar IC50 values against SIK1, SIK2, and SIK3. Its mechanism of action involves the direct inhibition of these kinases, leading to the modulation of downstream signaling pathways that control gene expression and inflammation. The characterization of this compound has been performed using robust biochemical and cell-based assays that confirm its potent and functionally relevant activity. This technical guide provides a foundational understanding of the SIK inhibition profile of this compound for professionals in the field of drug discovery and development.

References

The Discovery and Development of GLPG3312: A Pan-SIK Inhibitor for Inflammatory Diseases

A Technical Guide for Researchers and Drug Development Professionals

Abstract

GLPG3312 is a potent and selective, orally bioavailable, pan-inhibitor of Salt-Inducible Kinases (SIK1, SIK2, and SIK3) that emerged from a dedicated drug discovery program aimed at identifying novel treatments for inflammatory diseases. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical pharmacology, and clinical development of this compound. Detailed experimental methodologies, quantitative data, and pathway visualizations are presented to offer a comprehensive resource for researchers and professionals in the field of drug development.

Introduction to Salt-Inducible Kinases (SIKs)

Salt-Inducible Kinases (SIKs) are a family of three serine/threonine kinases (SIK1, SIK2, and SIK3) belonging to the AMP-activated protein kinase (AMPK) family.[1][2] SIKs are key regulators of various physiological processes, including metabolism, skeletal development, and immune responses. In the context of inflammation, SIKs play a crucial role in modulating the production of both pro- and anti-inflammatory cytokines.[3][4] Inhibition of SIKs has been shown to suppress the release of pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNFα), while simultaneously promoting the production of the anti-inflammatory cytokine interleukin-10 (IL-10).[1][3] This dual mechanism of action makes SIKs an attractive therapeutic target for a range of inflammatory and autoimmune diseases.

The Discovery of this compound

The discovery of this compound was the result of a systematic drug discovery campaign initiated to identify a potent and selective pan-SIK inhibitor with favorable pharmacokinetic properties for oral administration.[1][5]

High-Throughput Screening (HTS)

The journey began with a high-throughput screening (HTS) campaign of a focused kinase inhibitor library.[1][5] This screening identified a benzimidazole-based hit compound with moderate inhibitory activity against the SIK isoforms.

Hit-to-Lead Optimization

Subsequent hit-to-lead optimization efforts focused on improving the potency and selectivity of the initial hit. Structure-activity relationship (SAR) studies led to the synthesis of a series of analogs. A significant breakthrough was achieved with the introduction of a pyrazole moiety, which substantially boosted the inhibitory potency against all three SIK isoforms.[5]

Lead Optimization and Candidate Selection

Further lead optimization focused on enhancing the pharmacokinetic profile of the lead compounds, including metabolic stability and oral bioavailability.[1] This iterative process of chemical synthesis and biological testing culminated in the identification of this compound as the clinical candidate. This compound demonstrated a potent and balanced inhibitory profile against SIK1, SIK2, and SIK3, coupled with excellent selectivity and desirable drug-like properties.[1][2][5]

Mechanism of Action

This compound exerts its therapeutic effects by inhibiting the kinase activity of SIK1, SIK2, and SIK3. The proposed signaling pathway is depicted below.

Figure 1: SIK Signaling Pathway in Inflammation. This diagram illustrates the role of SIKs in regulating inflammatory responses and the mechanism of action of this compound.

Preclinical Pharmacology

A comprehensive suite of in vitro and in vivo studies was conducted to characterize the pharmacological properties of this compound.

In Vitro Potency and Selectivity

The inhibitory activity of this compound against the SIK isoforms was determined using the ADP-Glo™ kinase assay. The compound demonstrated potent, single-digit nanomolar inhibition of all three SIK family members.

Table 1: In Vitro Inhibitory Activity of this compound against SIK Isoforms

| Kinase | IC50 (nM) |

| SIK1 | 2.0 |

| SIK2 | 0.7 |

| SIK3 | 0.6 |

| Data from[1][2][4][6][7][8] |

This compound was profiled against a broad panel of kinases to assess its selectivity. The results demonstrated a high degree of selectivity for the SIK family over other kinases.

Cellular Activity

The functional effects of this compound were evaluated in cellular assays using human primary myeloid cells. In lipopolysaccharide (LPS)-stimulated monocytes and monocyte-derived macrophages, this compound dose-dependently inhibited the production of the pro-inflammatory cytokine TNFα and enhanced the production of the anti-inflammatory cytokine IL-10.

Table 2: Cellular Activity of this compound in Human Primary Myeloid Cells

| Cell Type | Assay | IC50 (nM) / Effect |

| Human Monocytes | TNFα inhibition | 17 |

| Human Monocyte-Derived Macrophages | TNFα inhibition | 34 |

| Human Monocytes | IL-10 induction | 14.8-fold induction at 20 µM |

| Human Monocyte-Derived Macrophages | IL-10 induction | 2.8-fold induction at 20 µM |

| Data from[1][5] |

In Vivo Pharmacology

The anti-inflammatory and immunomodulatory activities of this compound were confirmed in a mouse model of LPS-induced inflammation. Oral administration of this compound prior to LPS challenge resulted in a dose-dependent reduction in plasma TNFα levels and a significant increase in plasma IL-10 levels.[8][9]

Experimental Protocols

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[10][11] The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted by adding the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.[10][12] The luminescent signal is proportional to the amount of ADP produced and is used to determine the kinase activity. IC50 values are calculated from the dose-response curves of the test compound.

Cellular Cytokine Release Assay

Primary human monocytes are isolated from peripheral blood mononuclear cells (PBMCs). Monocytes are then differentiated into macrophages by culturing with M-CSF. Cells are pre-incubated with various concentrations of this compound before stimulation with lipopolysaccharide (LPS). After an incubation period, the cell culture supernatants are collected. The concentrations of TNFα and IL-10 in the supernatants are quantified using standard enzyme-linked immunosorbent assay (ELISA) kits.[13]

In Vivo LPS Challenge Model

Male C57BL/6 mice are administered this compound or vehicle orally. After a specified pre-treatment time, the mice are challenged with an intraperitoneal injection of LPS.[14] Blood samples are collected at a designated time point post-LPS challenge. Plasma levels of TNFα and IL-10 are measured by ELISA to assess the in vivo efficacy of the compound.[14]

Pharmacokinetics and ADMET

This compound was designed to have a pharmacokinetic profile suitable for oral dosing. In preclinical species, the compound exhibited good oral bioavailability and a moderate plasma clearance.

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value |

| Oral Bioavailability (%) | 60 |

| Total Plasma Clearance (L/h/kg) | 0.945 |

| Unbound Plasma Clearance (L/h/kg) | 10.2 |

| Data from[1] |

The in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of this compound was also favorable, with good metabolic stability in mouse liver microsomes and hepatocytes.[1]

Clinical Development

Following its successful preclinical development, this compound advanced into clinical trials. A Phase 1, randomized, double-blind, placebo-controlled study (NCT03800472) was initiated to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending oral doses of this compound in healthy adult subjects.[4][6] The trial has been completed, but the results have not been publicly disclosed in detail.

Drug Discovery and Development Workflow

The overall workflow for the discovery and development of this compound is summarized in the following diagram.

Figure 2: this compound Discovery and Development Workflow. This flowchart outlines the key stages from initial screening to early clinical development of this compound.

Conclusion

This compound is a potent and selective pan-SIK inhibitor discovered and developed as a potential treatment for inflammatory diseases. Its dual mechanism of action, involving the suppression of pro-inflammatory cytokines and the induction of anti-inflammatory cytokines, represents a promising therapeutic strategy. The comprehensive preclinical data package, demonstrating both in vitro and in vivo efficacy, supported its advancement into clinical development. The journey of this compound from a high-throughput screening hit to a clinical candidate serves as a compelling case study in modern drug discovery.

References

- 1. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GLPG-3312 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Salt-inducible kinase 3 deficiency exacerbates lipopolysaccharide-induced endotoxin shock accompanied by increased levels of pro-inflammatory molecules in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. ulab360.com [ulab360.com]

- 10. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 11. eastport.cz [eastport.cz]

- 12. promega.com [promega.com]

- 13. Methods for Evaluation of TNF-α Inhibition Effect | Springer Nature Experiments [experiments.springernature.com]

- 14. Immunology: Lipopolysaccharide (LPS) Challenge | Phenotypic Data Packages | Taconic Biosciences [taconic.com]

A Comprehensive Technical Guide to GLPG3312: A Pan-SIK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and experimental validation of GLPG3312, a potent and selective pan-Salt-Inducible Kinase (SIK) inhibitor. The information is tailored for researchers and professionals in the field of drug development and immunology.

Chemical Structure and Properties

This compound is a small molecule inhibitor with a molecular formula of C23H21F2N5O3 and a molecular weight of 453.44 g/mol .[1] It is identified by the CAS number 2340388-72-7.[1] The chemical structure of this compound is depicted in Figure 1, and its key chemical properties are summarized in Table 1.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C23H21F2N5O3 |

| Molecular Weight | 453.44 g/mol [1] |

| CAS Number | 2340388-72-7[1] |

| SMILES | O=C(NC1CC1)C2=C(OC)C=C(N3C=NC4=CC(C5=CN(C)N=C5)=CC=C34)C=C2OC(F)F[2] |

Figure 1: Chemical Structure of this compound

Mechanism of Action: SIK Signaling Pathway Inhibition

This compound is a potent and selective inhibitor of all three Salt-Inducible Kinase isoforms: SIK1, SIK2, and SIK3.[1][3] SIKs are serine/threonine kinases that play a crucial role in regulating inflammatory responses in myeloid cells.[4][5]

The canonical SIK signaling pathway involves the phosphorylation and subsequent inactivation of transcriptional co-activators, such as CREB-Regulated Transcription Co-activators (CRTCs) and Class IIa Histone Deacetylases (HDACs). Upon stimulation of innate immune cells, for instance through Toll-like receptors (TLRs), SIKs are activated by the upstream kinase LKB1. Activated SIKs then phosphorylate CRTCs and HDACs, leading to their sequestration in the cytoplasm and preventing them from entering the nucleus.

By inhibiting SIKs, this compound prevents the phosphorylation of CRTCs and HDACs. This allows these co-activators to translocate to the nucleus, where they associate with transcription factors like CREB (cAMP response element-binding protein). This complex then binds to specific DNA sequences (CRE - cAMP response elements) in the promoter regions of target genes, leading to the modulation of gene expression. A key outcome of this pathway inhibition is the increased transcription of the anti-inflammatory cytokine Interleukin-10 (IL-10) and the decreased transcription of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[6]

In Vitro and In Vivo Efficacy

This compound has demonstrated potent anti-inflammatory and immunomodulatory activities in both in vitro and in vivo models.

In Vitro Activity

In studies using human primary myeloid cells, such as monocytes and macrophages, this compound has been shown to be a potent inhibitor of SIK1, SIK2, and SIK3 with IC50 values in the low nanomolar range.

Table 2: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

| SIK1 | 2.0[1][3] |

| SIK2 | 0.7[1][3] |

| SIK3 | 0.6[1][3] |

Treatment of these cells with this compound leads to a dose-dependent decrease in the production of pro-inflammatory cytokines, such as TNF-α, and a significant increase in the production of the anti-inflammatory cytokine IL-10 upon stimulation with Toll-like receptor agonists like lipopolysaccharide (LPS).[2]

In Vivo Activity

In vivo studies in mouse models of inflammation have confirmed the anti-inflammatory effects of this compound. Oral administration of this compound in a mouse lipopolysaccharide (LPS) challenge model resulted in a significant reduction of plasma TNF-α levels and an increase in plasma IL-10 levels.[2]

Table 3: In Vivo Efficacy of this compound in a Mouse LPS Challenge Model

| Dosage (p.o.) | Effect on Plasma Cytokines |

| 0.3 - 3 mg/kg | Reduced TNF-α, Increased IL-10[2] |

Experimental Protocols

The following sections provide an overview of the methodologies used in key experiments to characterize the activity of this compound.

In Vitro Human Primary Myeloid Cell Assay

This assay is designed to evaluate the effect of this compound on cytokine production in human immune cells.

Objective: To measure the in vitro potency of this compound in modulating pro- and anti-inflammatory cytokine production in LPS-stimulated human monocytes.

Methodology:

-

Cell Isolation: Primary human monocytes are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors using standard density gradient centrifugation followed by magnetic-activated cell sorting (MACS).

-

Cell Culture: Monocytes are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of this compound (e.g., 0.1 nM to 20 µM) for a specified period (e.g., 1 hour).[2]

-

Stimulation: Cells are then stimulated with a Toll-like receptor agonist, typically lipopolysaccharide (LPS) at a concentration of 100 ng/mL, for a duration of 20 hours to induce cytokine production.[2]

-

Cytokine Measurement: Supernatants are collected, and the concentrations of TNF-α and IL-10 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Data Analysis: IC50 values for TNF-α inhibition and EC50 values for IL-10 induction are calculated from the dose-response curves.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SIK inhibition in human myeloid cells modulates TLR and IL-1R signaling and induces an anti-inflammatory phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of GLPG3312: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GLPG3312 is a potent and selective, orally bioavailable pan-inhibitor of Salt-Inducible Kinases (SIKs), demonstrating significant anti-inflammatory and immunomodulatory activities in vitro. This technical guide provides an in-depth overview of the in vitro activity of this compound, focusing on its mechanism of action, quantitative biochemical and cell-based assay data, and detailed experimental protocols. The information presented is intended to support further research and development of SIK inhibitors for inflammatory and autoimmune diseases.

Introduction to this compound and Salt-Inducible Kinases (SIKs)

Salt-Inducible Kinases (SIKs) are a family of serine/threonine kinases, comprising three isoforms (SIK1, SIK2, and SIK3), that belong to the AMP-activated protein kinase (AMPK) family.[1] SIKs are key regulators of inflammatory responses, particularly in myeloid cells.[2] Inhibition of SIKs has been shown to modulate cytokine production, leading to a decrease in pro-inflammatory mediators and an increase in anti-inflammatory cytokines.[1] this compound is a clinical-stage pan-SIK inhibitor developed for the potential treatment of inflammatory diseases.[3]

Biochemical Activity

This compound is a highly potent inhibitor of all three SIK isoforms. The half-maximal inhibitory concentrations (IC50) were determined using a radiometric protein kinase assay.

| Target | IC50 (nM) |

| SIK1 | 2.0 |

| SIK2 | 0.7 |

| SIK3 | 0.6 |

Table 1: Biochemical potency of this compound against SIK isoforms.[1][3][4][5]

A kinome scan of this compound against a panel of over 400 kinases demonstrated its high selectivity for the SIK family.

In Vitro Cellular Activity

This compound demonstrates potent anti-inflammatory and immunomodulatory effects in primary human myeloid cells, including monocytes and monocyte-derived macrophages (MDMs).[2][4] In these cells, this compound dose-dependently inhibits the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNFα) and enhances the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) upon stimulation with lipopolysaccharide (LPS).[2][4]

| Cell Type | Assay | Parameter | Value |

| Human Monocytes | TNFα Inhibition | IC50 | 17 nM |

| Human Monocyte-Derived Macrophages (MDMs) | TNFα Inhibition | IC50 | 34 nM |

| Human Monocytes | IL-10 Induction | Fold Induction at 20 µM | 14.8 |

| Human Monocyte-Derived Macrophages (MDMs) | IL-10 Induction | Fold Induction at 20 µM | 2.8 |

Table 2: In vitro cellular activity of this compound in human primary myeloid cells stimulated with LPS.[2]

Mechanism of Action: SIK Signaling Pathway

The anti-inflammatory and immunomodulatory effects of this compound are mediated through the inhibition of the SIK signaling pathway. In myeloid cells, activation of Toll-like receptor 4 (TLR4) by LPS leads to the activation of SIKs. Activated SIKs phosphorylate and thereby inactivate the CREB-regulated transcription coactivator 3 (CRTC3) and Class IIa histone deacetylases (HDACs). By inhibiting SIKs, this compound prevents the phosphorylation of CRTC3 and HDACs. Dephosphorylated CRTC3 translocates to the nucleus, where it binds to CREB and promotes the transcription of the anti-inflammatory cytokine IL-10. The inhibition of SIKs also leads to the suppression of pro-inflammatory gene expression, such as TNFα, which is in part regulated by the NF-κB signaling pathway.

Caption: this compound inhibits SIKs, leading to increased IL-10 and decreased TNFα production.

Experimental Protocols

SIK Biochemical Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes the determination of IC50 values of this compound against SIK1, SIK2, and SIK3.

Materials:

-

Recombinant human SIK1, SIK2, and SIK3 enzymes

-

SIK-tide substrate peptide

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

-

This compound compound

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

Add the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add the SIK enzyme and SIK-tide substrate solution to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 1 hour).

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression curve fit.

In Vitro Cytokine Release Assay in Human Primary Monocytes

This protocol describes the measurement of TNFα and IL-10 production from LPS-stimulated human primary monocytes treated with this compound.

Materials:

-

Isolated human primary monocytes

-

RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound compound

-

96-well cell culture plates

-

Human TNFα and IL-10 ELISA or AlphaLISA kits

-

Incubator (37°C, 5% CO2)

-

Plate reader for ELISA or AlphaLISA

Procedure:

-

Seed human primary monocytes in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 2 hours.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-incubate the cells with the diluted compound or vehicle for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours.

-

Collect the cell culture supernatants.

-

Measure the concentrations of TNFα and IL-10 in the supernatants using ELISA or AlphaLISA kits according to the manufacturer's instructions.

-

For TNFα, calculate the percent inhibition and determine the IC50 value. For IL-10, calculate the fold induction compared to the LPS-only treated cells.

References

- 1. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GLPG-3312 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

Preclinical Profile of GLPG3312: A Pan-SIK Inhibitor for Inflammatory Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GLPG3312 is a potent and selective, orally bioavailable, small-molecule inhibitor of Salt-Inducible Kinases (SIK) 1, 2, and 3.[1][2][3] SIKs are a family of serine/threonine kinases that have emerged as key regulators of the inflammatory response.[1] Inhibition of SIKs has been shown to modulate the production of both pro- and anti-inflammatory cytokines, suggesting a therapeutic potential for a range of inflammatory and autoimmune diseases.[1][2][3] This technical guide provides a comprehensive summary of the preclinical research findings for this compound, with a focus on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.

Core Mechanism of Action: Pan-SIK Inhibition

This compound exerts its anti-inflammatory effects through the potent and selective inhibition of all three SIK isoforms (SIK1, SIK2, and SIK3).[1][2][3] This inhibition leads to a dual mechanism of action: the suppression of pro-inflammatory cytokine production and the enhancement of anti-inflammatory cytokine release by immune cells.[1]

Signaling Pathway

The precise downstream signaling cascade following SIK inhibition is an active area of research. However, a leading hypothesis involves the regulation of transcription factors such as CREB (cAMP response element-binding protein) and its co-activators, including CRTCs (CREB-regulated transcription co-activators). SIKs are thought to phosphorylate and inactivate CRTCs, leading to their cytoplasmic retention. Inhibition of SIKs by this compound is proposed to prevent this phosphorylation, allowing CRTCs to translocate to the nucleus and promote the transcription of anti-inflammatory genes, such as Interleukin-10 (IL-10). Concurrently, SIK inhibition is believed to suppress the signaling pathways that lead to the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNFα).

Quantitative Data Summary

The preclinical data for this compound demonstrates its potent and selective inhibition of SIKs and its functional impact on cytokine production in both in vitro and in vivo settings.

Table 1: In Vitro Potency of this compound

| Target | IC50 (nM) |

| SIK1 | 2.0 |

| SIK2 | 0.7 |

| SIK3 | 0.6 |

| Data represents the half-maximal inhibitory concentration (IC50) from biochemical assays.[1][2][3] |

Table 2: In Vitro Effect of this compound on Cytokine Release in Human Primary Myeloid Cells

| Cell Type | Cytokine | Effect |

| Human Primary Monocytes | TNFα | Inhibition (IC50 not reported) |

| IL-10 | Increased Production (fold increase not specified) | |

| Monocyte-Derived Macrophages | TNFα | Inhibition (IC50 not reported) |

| IL-10 | Increased Production (fold increase not specified) | |

| Cells were stimulated with lipopolysaccharide (LPS). |

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Inflammation

| Model | Dosing Route | Dose Range (mg/kg) | Effect on TNFα | Effect on IL-10 |

| Lipopolysaccharide (LPS) Challenge | Oral | 0.3 - 3 | Reduction | Increase |

| Quantitative dose-response data on the percentage of TNFα reduction and the fold-increase of IL-10 are not publicly available. |

Table 4: Pharmacokinetic Profile of this compound in Mice

| Parameter | Value |

| Oral Bioavailability | Data not available for this compound; a related compound in the same series showed good oral bioavailability. |

| In Vitro Metabolic Stability | Good |

| Specific values for clearance, volume of distribution, and half-life are not publicly available. |

Experimental Protocols

In Vitro Cytokine Release Assay

Objective: To determine the effect of this compound on the production of TNFα and IL-10 by human primary myeloid cells.

Methodology:

-

Cell Isolation and Culture: Human primary monocytes are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors. A portion of these monocytes can be differentiated into macrophages over several days in culture.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified period.

-

Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and cytokine production.

-

Cytokine Measurement: After an incubation period, the cell culture supernatants are collected. The concentrations of TNFα and IL-10 are quantified using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The half-maximal inhibitory concentration (IC50) for TNFα inhibition and the fold-increase in IL-10 production are calculated relative to the vehicle-treated, LPS-stimulated control.

In Vivo Mouse LPS Challenge Model

Objective: To evaluate the in vivo efficacy of this compound in a model of acute systemic inflammation.

Methodology:

-

Animal Acclimatization: Male or female mice of a suitable strain are acclimatized to the laboratory conditions for a minimum period.

-

Compound Administration: this compound is formulated in an appropriate vehicle and administered orally to the mice at various doses (e.g., 0.3, 1, and 3 mg/kg). A vehicle control group receives the vehicle alone.

-

LPS Challenge: After a defined pre-treatment period, the mice are challenged with an intraperitoneal injection of LPS to induce a systemic inflammatory response.

-

Blood Collection: At a specific time point post-LPS challenge (e.g., 2 hours for TNFα, 6 hours for IL-10), blood samples are collected from the mice.

-

Cytokine Measurement: Plasma is separated from the blood samples, and the concentrations of TNFα and IL-10 are determined using a validated immunoassay.

-

Data Analysis: The percentage reduction in TNFα and the fold-increase in IL-10 in the this compound-treated groups are calculated relative to the vehicle-treated, LPS-challenged control group.

Conclusion

The preclinical data for this compound strongly support its development as a novel anti-inflammatory agent. Its potent and selective pan-SIK inhibition translates into a desirable dual immunomodulatory profile, characterized by the suppression of pro-inflammatory TNFα and the induction of the anti-inflammatory cytokine IL-10. These effects have been demonstrated in both human primary immune cells in vitro and in a mouse model of acute inflammation in vivo. While more detailed in vivo dose-response and pharmacokinetic data would further strengthen its preclinical package, the existing findings highlight the potential of this compound as a promising therapeutic candidate for a variety of inflammatory and autoimmune disorders. Further investigation in disease-specific preclinical models is warranted to fully elucidate its therapeutic potential.

References

- 1. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Salt-Inducible Kinase (SIK) Pathway and the Pan-SIK Inhibitor GLPG3312

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases belonging to the AMP-activated protein kinase (AMPK) family, have emerged as critical regulators of inflammatory and metabolic processes.[1][2][3] Comprising three isoforms—SIK1, SIK2, and SIK3—this pathway plays a pivotal role in modulating immune responses, making it an attractive target for therapeutic intervention in inflammatory diseases.[2][4] SIK inhibition has been shown to exert a dual mechanism of action: reducing the production of pro-inflammatory cytokines while simultaneously increasing the secretion of immunoregulatory cytokines.[2][5] This guide provides an in-depth overview of the SIK signaling cascade, its role in inflammation, and details the potent, selective, pan-SIK inhibitor, GLPG3312.[1][2] We present key preclinical data, detailed experimental protocols for assessing SIK inhibition, and visual diagrams of the core signaling pathway and experimental workflows.

The Salt-Inducible Kinase (SIK) Family

The SIK family of enzymes (SIK1, SIK2, and SIK3) are key energy sensors that translate extracellular signals into transcriptional responses.[6] While initially identified for their role in sodium homeostasis, their functions are now known to extend to metabolism, immune function, and cell division.[3][4][7] The three isoforms have distinct and overlapping roles. SIK1 expression is often low but inducible by various signals, whereas SIK2 and SIK3 are more constitutively expressed.[3][6] Dysregulation of SIK activity has been implicated in a range of diseases, including inflammatory conditions, metabolic disorders, and cancer.[4]

The SIK Signaling Cascade

The SIK pathway is a crucial signaling node that integrates upstream signals to control the activity of key transcriptional regulators.

Upstream Regulation

The primary activating kinase for the SIK family is Liver Kinase B1 (LKB1), a master kinase that phosphorylates and activates SIKs and other AMPK-related kinases.[4][8][9] This activation is essential for SIKs to exert their downstream effects. Conversely, signals that increase intracellular cyclic AMP (cAMP) can lead to the phosphorylation and inactivation of SIKs by Protein Kinase A (PKA), which promotes their binding to 14-3-3 proteins.[8][10]

Downstream Substrates and Mechanism of Action

Once activated, SIKs phosphorylate a range of substrates, with the most well-characterized being the CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs).[3][8]

-

CRTCs (CRTC1, CRTC2, CRTC3): In a basal state, active SIKs phosphorylate CRTCs. This phosphorylation event creates a binding site for 14-3-3 chaperone proteins, which sequester the CRTCs in the cytoplasm.[8] This prevents them from translocating to the nucleus and co-activating the transcription factor CREB (cAMP response element-binding protein).[11]

-

Class IIa HDACs (HDAC4, HDAC5, HDAC7): Similarly, SIKs phosphorylate Class IIa HDACs, leading to their 14-3-3-mediated cytoplasmic retention.[3][8] This sequestration prevents them from regulating the activity of transcription factors in the nucleus, such as NF-κB.[8]

When SIK activity is inhibited, CRTCs and HDACs are dephosphorylated, allowing them to translocate into the nucleus where they can modulate gene expression.[8] This mechanism forms the basis of the anti-inflammatory effects of SIK inhibitors.

Caption: The SIK signaling pathway regulates transcription via CRTC and HDAC phosphorylation.

The Role of the SIK Pathway in Inflammation

SIK inhibition modulates the immune response in a dual manner, which is highly desirable for treating inflammatory diseases.[2] In innate immune cells like macrophages, SIK inhibitors simultaneously suppress pro-inflammatory cytokine production (e.g., TNFα, IL-6, IL-12) and enhance the production of the key anti-inflammatory cytokine, IL-10.[12][13][14]

-

IL-10 Upregulation: Inhibition of SIKs allows for the dephosphorylation and nuclear translocation of CRTC3.[13][14] In the nucleus, CRTC3 acts as a co-activator for CREB, driving the transcription of the IL10 gene.[14]

-

Pro-inflammatory Cytokine Suppression: The mechanism for suppressing cytokines like TNFα is believed to involve the nuclear translocation of Class IIa HDACs (e.g., HDAC4).[8][14] In the nucleus, these HDACs can deacetylate and thereby regulate transcription factors like the p65 subunit of NF-κB, leading to reduced transcription of pro-inflammatory genes.[8]

This rebalancing of the cytokine profile makes SIK inhibitors a promising therapeutic strategy for conditions driven by excessive inflammation, such as inflammatory bowel disease and rheumatoid arthritis.[1][15]

This compound: A Potent, Selective, Pan-SIK Inhibitor

Galapagos NV developed this compound as a potent and selective pan-SIK inhibitor, meaning it targets all three SIK isoforms.[1][2] It emerged from a high-throughput screening campaign and subsequent optimization of a novel chemical series.[1][2]

Potency and Selectivity

This compound demonstrates low nanomolar potency against all three SIK isoforms, making it a powerful tool to probe SIK biology and a potential clinical candidate.[1][2]

| Target | IC₅₀ (nM) | Reference |

| SIK1 | 2.0 | [1][2][16] |

| SIK2 | 0.7 | [1][2][16] |

| SIK3 | 0.6 | [1][2][16] |

Table 1: In vitro inhibitory potency of this compound against the three SIK isoforms.

In addition to its high potency, this compound exhibits excellent selectivity across the kinome, minimizing the potential for off-target effects.[1]

Preclinical Anti-Inflammatory Activity

Preclinical studies have confirmed the dual immunomodulatory effects of this compound.

-

In Vitro: In studies using human primary myeloid cells stimulated with lipopolysaccharide (LPS), this compound treatment led to a dose-dependent decrease in the release of pro-inflammatory cytokines like TNFα and an increase in the production of the anti-inflammatory cytokine IL-10.[2][17]

-

In Vivo: In mouse models of inflammation, oral administration of this compound demonstrated similar anti-inflammatory and immunoregulatory activities, validating its potential for systemic use.[2][17]

Following these promising preclinical results, this compound entered a Phase 1 clinical trial (NCT03800472).[1][2]

Key Experimental Protocols

Evaluating the activity of SIK inhibitors involves a combination of biochemical and cell-based assays. Below are representative protocols.

Protocol: In Vitro SIK Kinase Inhibition Assay

This protocol describes a method to determine the IC₅₀ of a compound against a SIK enzyme using a luminescence-based kinase assay like ADP-Glo™.[18]

Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of a recombinant SIK isoform.

Materials:

-

Recombinant human SIK1, SIK2, or SIK3 enzyme.

-

Kinase substrate (e.g., AMARA peptide).[18]

-

ATP at a concentration near the Kₘ for the enzyme.

-

Test compound (e.g., this compound) in DMSO.

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

White, opaque 384-well assay plates.

-

Plate reader capable of measuring luminescence.

Methodology:

-

Compound Preparation: Perform a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to achieve the final desired concentrations. Include DMSO-only controls (0% inhibition) and a no-enzyme control (100% inhibition).

-

Reaction Setup: To each well of a 384-well plate, add:

-

Test compound dilution.

-

SIK enzyme and substrate mixture.

-

-

Reaction Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

ADP-Glo™ Reagent Addition: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent: Add Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Convert luminescence readings to percent inhibition relative to controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell-Based Cytokine Release Assay

This protocol outlines a method for assessing the effect of a SIK inhibitor on cytokine production in activated human primary immune cells.[13][17]

Objective: To measure the modulation of pro- and anti-inflammatory cytokine secretion from primary human monocytes or macrophages treated with a SIK inhibitor.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Lipopolysaccharide (LPS) for cell stimulation.

-

Test compound (e.g., this compound) in DMSO.

-

96-well cell culture plates.

-

ELISA or Luminex kits for human TNFα and IL-10.[19]

-

Incubator (37°C, 5% CO₂).

Methodology:

-

Cell Isolation and Plating: Isolate PBMCs from whole blood using density gradient centrifugation. Plate the cells in a 96-well plate and allow monocytes to adhere for 1-2 hours. Wash away non-adherent cells. (Alternatively, differentiate monocytes into macrophages over several days with M-CSF).

-

Compound Pre-incubation: Add serial dilutions of the test compound (or DMSO vehicle control) to the appropriate wells. Pre-incubate for 1-2 hours.

-

Cell Stimulation: Add LPS (e.g., at a final concentration of 100 ng/mL) to all wells except for the unstimulated control.

-

Incubation: Incubate the plate for a specified period (e.g., 18-24 hours) at 37°C.[17]

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.

-

Cytokine Quantification: Measure the concentration of TNFα and IL-10 in the supernatant using ELISA or a multiplex bead array (e.g., Luminex) according to the manufacturer's instructions.[19]

-

Data Analysis: Calculate the concentration of each cytokine. Determine the EC₅₀ (for IL-10 induction) or IC₅₀ (for TNFα inhibition) by plotting cytokine concentration against the logarithm of the test compound concentration.

Caption: Workflow for assessing SIK inhibitor activity on cellular cytokine release.

Conclusion

The Salt-Inducible Kinase pathway is a central regulator of the immune system, offering a novel therapeutic axis for inflammatory diseases. The dual ability of SIK inhibitors to lower pro-inflammatory mediators while raising anti-inflammatory cytokines presents a compelling and potentially superior immunomodulatory profile. This compound stands out as a potent and selective pan-SIK inhibitor that has validated this therapeutic hypothesis in robust preclinical models.[2][20] The continued exploration of SIK inhibitors, guided by the experimental approaches detailed herein, holds significant promise for the development of a new class of anti-inflammatory therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The multiple roles of salt-inducible kinases in regulating physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are SIK inhibitors and how do they work? [synapse.patsnap.com]

- 5. GLPG-3312 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Salt-inducible kinase - Wikipedia [en.wikipedia.org]

- 8. Nuts and bolts of the salt-inducible kinases (SIKs) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Salt inducible kinases: physiology, regulation by cAMP, and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CREB and the CRTC co-activators: sensors for hormonal and metabolic signals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 13. pnas.org [pnas.org]

- 14. Frontiers | Understanding the roles of salt-inducible kinases in cardiometabolic disease [frontiersin.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. selleckchem.com [selleckchem.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cytokine analysis - ELISA / CBA [sanquin.org]

- 20. researchgate.net [researchgate.net]

Target Validation of GLPG3312: A Pan-SIK Inhibitor for Inflammatory Diseases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GLPG3312 is a potent and selective, orally bioavailable pan-inhibitor of Salt-Inducible Kinases (SIK) 1, 2, and 3.[1][2][3] SIKs are a family of serine/threonine kinases that have emerged as key regulators of the immune system, playing a critical role in balancing pro-inflammatory and anti-inflammatory responses.[2][3] Inhibition of SIKs has been shown to modulate cytokine production in immune cells, leading to a dual mechanism of action: the reduction of pro-inflammatory cytokines and the enhancement of anti-inflammatory cytokines.[2][3][4] This unique profile makes SIKs attractive therapeutic targets for a range of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the target validation studies for this compound, including its biochemical and cellular activity, and the experimental protocols used to elucidate its mechanism of action.

Biochemical Potency and Selectivity

The inhibitory activity of this compound against the three SIK isoforms was determined using the ADP-Glo™ kinase assay. This luminescent assay measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of enzyme activity.

Table 1: In Vitro Inhibitory Activity of this compound against SIK Isoforms

| Target | IC50 (nM) |

| SIK1 | 2.0 |

| SIK2 | 0.7 |

| SIK3 | 0.6 |

Data sourced from multiple references.[1][2][3]

The selectivity of this compound was assessed by screening against a broad panel of kinases. The primary off-target kinase identified was Receptor-Interacting Protein Kinase 2 (RIPK2).

Table 2: Off-Target Kinase Inhibition Profile of this compound

| Off-Target Kinase | % Inhibition at 1µM | IC50 (nM) |

| RIPK2 | >80% | ~20-60 |

| DDR1 | >80% | Not reported |

| LIMK1 | >80% | Not reported |

| MAP3K20 | >80% | Not reported |

Data interpretation from a kinome scan.[5][6]

Experimental Protocols: Biochemical Assays

ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant human SIK1, SIK2, or SIK3 enzyme

-

AMARA peptide substrate

-

ATP

-

This compound (or test compound)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay buffer (25 mM Tris pH 7.5, 0.5 mM EGTA, 0.01% Triton X-100, 5 mM MgCl2, and 2.5 mM DTT)

-

White, opaque 384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add the SIK enzyme, AMARA peptide, and ATP to the assay buffer. The final concentrations are typically 1.11–2.23 nM for SIK1, 0.11–0.48 nM for SIK2, or 0.45 nM for SIK3, with 45 μM AMARA peptide and 5 μM ATP.[5]

-

Add the diluted this compound or vehicle control to the wells.

-

Incubate the reaction mixture at room temperature for 120 minutes.[5]

-

To stop the kinase reaction and deplete the remaining ATP, add an equal volume of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Add a double volume of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for a minimum of 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 values by fitting the data to a four-parameter logistic curve.

Cellular Activity and Mechanism of Action

The functional effects of this compound were investigated in primary human immune cells. Inhibition of SIKs by this compound leads to a shift in cytokine production in lipopolysaccharide (LPS)-stimulated monocytes and macrophages, characterized by a decrease in the pro-inflammatory cytokine TNFα and an increase in the anti-inflammatory cytokine IL-10.[1][3]

Table 3: Cellular Activity of this compound in Human Primary Myeloid Cells

| Cell Type | Cytokine | Assay Readout | This compound Activity |

| Monocytes | TNFα | IC50 | 17 nM |

| Monocyte-derived Macrophages | TNFα | IC50 | 34 nM |

| Monocytes | IL-10 | Fold Induction at 20 µM | 14.8-fold |

| Monocyte-derived Macrophages | IL-10 | Fold Induction at 20 µM | 2.8-fold |

Data sourced from a primary research article.[5]

Signaling Pathway of SIK Inhibition

The mechanism by which SIK inhibition modulates cytokine production involves the regulation of transcription factors. SIKs phosphorylate and inactivate the CREB-regulated transcription coactivators (CRTCs). Upon SIK inhibition, CRTCs are dephosphorylated and translocate to the nucleus, where they co-activate CREB to induce the transcription of target genes, including IL-10.

Caption: SIK Signaling Pathway in Immune Cells.

Experimental Protocols: Cellular Assays

LPS-Stimulated Cytokine Release in Human Primary Monocytes

This protocol details the methodology to assess the effect of this compound on cytokine production in primary human monocytes.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

CD14 MicroBeads (Miltenyi Biotec)

-

RPMI 1640 medium supplemented with 10% FBS

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

ELISA kits for TNFα and IL-10

-

96-well cell culture plates

Procedure:

-

Monocyte Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Enrich for CD14+ monocytes using positive selection with CD14 MicroBeads according to the manufacturer's protocol.

-

Cell Plating: Seed the purified monocytes in a 96-well plate at a density of 1 x 10^5 cells/well in RPMI 1640 medium.

-

Compound Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours at 37°C in a 5% CO2 incubator.

-

LPS Stimulation: Stimulate the cells with LPS at a final concentration of 10-100 ng/mL.

-

Incubation: Incubate the plates for 4-24 hours at 37°C in a 5% CO2 incubator.

-

Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of TNFα and IL-10 using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Determine the IC50 for TNFα inhibition and the fold induction of IL-10 relative to the LPS-stimulated control.

In Vivo Target Validation

The anti-inflammatory and immunomodulatory effects of this compound were confirmed in a mouse model of acute inflammation induced by LPS.

Table 4: In Vivo Efficacy of this compound in a Mouse LPS Challenge Model

| Dosage (mg/kg, p.o.) | Effect on Plasma TNFα | Effect on Plasma IL-10 |

| 0.3 - 3 | Dose-dependent reduction | Dose-dependent increase |

Data sourced from MedchemExpress.[1]

Experimental Protocols: In Vivo Studies

Mouse LPS Challenge Model

This in vivo model is used to assess the acute anti-inflammatory effects of compounds.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound formulated for oral administration

-

Vehicle control

-

Blood collection supplies (e.g., heparinized tubes)

-

ELISA kits for mouse TNFα and IL-10

Procedure:

-

Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

-

Compound Administration: Administer this compound or vehicle control orally (p.o.) to the mice at the desired doses (e.g., 0.3, 1, 3 mg/kg).

-

LPS Challenge: After a specified pre-treatment time (e.g., 1-2 hours), inject the mice intraperitoneally (i.p.) with a sub-lethal dose of LPS (e.g., 0.2 mg/kg).

-

Blood Collection: At a peak time for cytokine response (e.g., 2 hours post-LPS challenge), collect blood samples via cardiac puncture or retro-orbital bleeding into heparinized tubes.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Cytokine Measurement: Measure the concentrations of TNFα and IL-10 in the plasma samples using specific mouse ELISA kits.

-

Data Analysis: Compare the cytokine levels in the this compound-treated groups to the vehicle-treated control group to determine the in vivo efficacy.

Target Validation Workflow

The validation of SIKs as therapeutic targets for inflammatory diseases with this compound followed a logical progression from biochemical characterization to in vivo proof-of-concept.

Caption: Target Validation Workflow for this compound.

Conclusion

The comprehensive target validation studies for this compound have robustly demonstrated its potent and selective inhibition of SIKs. The biochemical and cellular data, supported by in vivo evidence, confirm the intended mechanism of action, which involves the modulation of key inflammatory cytokines. This body of evidence establishes a strong rationale for the clinical development of this compound as a novel therapeutic agent for the treatment of inflammatory and autoimmune diseases. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of immunology and drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. GLPG-3312 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Core Intellectual Property and Technical Landscape of GLPG3312: A Pan-SIK Inhibitor

Mechelen, Belgium - GLPG3312, a potent and selective pan-Salt-Inducible Kinase (SIK) inhibitor developed by Galapagos NV, has emerged as a significant tool for investigating the therapeutic potential of SIK inhibition in inflammatory diseases. This technical guide provides an in-depth analysis of the core intellectual property surrounding this compound, alongside a detailed examination of its pharmacological properties and the experimental methodologies employed in its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this clinical candidate.

Intellectual Property Landscape

The core intellectual property protecting this compound is primarily encompassed within the patent application WO/2019/011925 , titled "SUBSTITUTED BENZAMIDE DERIVATIVES AS SIK INHIBITORS". This patent application, filed by Galapagos NV, claims a broad genus of substituted benzamide compounds, including the specific chemical entity of this compound.

Key Features of the Patent:

-

Composition of Matter: The patent provides a Markush structure that covers a wide range of related compounds, with specific claims for individual molecules, including this compound. This secures the fundamental intellectual property of the novel chemical entity.

-

Therapeutic Use: The patent claims the use of these SIK inhibitors for the treatment of a variety of inflammatory and autoimmune diseases. This includes, but is not limited to, rheumatoid arthritis, inflammatory bowel disease, and psoriasis.

-

Pharmaceutical Compositions: The application also covers pharmaceutical compositions containing this compound and other related SIK inhibitors, formulated for various routes of administration.

The chemical structure of this compound, as disclosed in the patent and scientific literature, is central to its intellectual property.

Pharmacological Profile of this compound

This compound is a potent inhibitor of all three SIK isoforms (SIK1, SIK2, and SIK3), which are key regulators of cytokine production in immune cells. By inhibiting SIKs, this compound has demonstrated a dual mechanism of action: the suppression of pro-inflammatory cytokines and the enhancement of anti-inflammatory mediators.[1][2][3]

In Vitro Potency and Selectivity

The inhibitory activity of this compound against the SIK isoforms has been extensively characterized. The following table summarizes the key quantitative data from in vitro kinase assays.[1][2][3]

| Target | IC50 (nM) |

| SIK1 | 2.0 |

| SIK2 | 0.7 |

| SIK3 | 0.6 |

Table 1: In vitro inhibitory potency of this compound against Salt-Inducible Kinase isoforms.

In Vivo Efficacy

Preclinical studies in mouse models of inflammation have demonstrated the in vivo efficacy of this compound. A key model utilized is the lipopolysaccharide (LPS)-induced cytokine release model, which mimics systemic inflammation.

| Animal Model | Treatment | Key Findings |

| Mouse LPS Challenge | Oral administration of this compound | Dose-dependent reduction of pro-inflammatory cytokines (e.g., TNFα) and increase in the anti-inflammatory cytokine IL-10 in plasma. |

Table 2: Summary of in vivo efficacy data for this compound.

Key Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the activity of this compound.

SIK Kinase Inhibition Assay

Objective: To determine the in vitro potency of this compound against SIK1, SIK2, and SIK3.

Methodology:

-

Reagents: Recombinant human SIK1, SIK2, and SIK3 enzymes, a suitable peptide substrate (e.g., a derivative of the CREBtide), ATP, and the test compound (this compound) at various concentrations.

-

Assay Principle: A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the peptide substrate. Alternatively, non-radiometric methods like ADP-Glo™ kinase assays can be used, which measure the amount of ADP produced in the kinase reaction.

-

Procedure:

-

The kinase reaction is initiated by mixing the SIK enzyme, peptide substrate, and [γ-³²P]ATP in a reaction buffer.

-

The test compound (this compound) is added at a range of concentrations to determine its inhibitory effect.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., by spotting onto phosphocellulose paper followed by washing).

-

The amount of incorporated radioactivity is quantified using a scintillation counter.

-

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Lipopolysaccharide (LPS) Challenge Model

Objective: To evaluate the in vivo anti-inflammatory activity of this compound.

Methodology:

-

Animals: Male or female mice of a suitable strain (e.g., C57BL/6).

-

Procedure:

-

Animals are orally administered with either vehicle or this compound at various doses.

-

After a specified pre-treatment time (e.g., 1 hour), the mice are challenged with an intraperitoneal injection of LPS to induce a systemic inflammatory response.

-

At a predetermined time point post-LPS challenge (e.g., 2 hours), blood samples are collected.

-

Plasma is separated from the blood samples.

-

-

Cytokine Analysis: The levels of pro-inflammatory (e.g., TNFα, IL-6) and anti-inflammatory (e.g., IL-10) cytokines in the plasma are measured using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.

-

Data Analysis: The percentage reduction in pro-inflammatory cytokine levels and the fold-increase in anti-inflammatory cytokine levels in the this compound-treated groups are calculated relative to the vehicle-treated control group.

Visualizing the Core Concepts

To further elucidate the technical aspects of this compound, the following diagrams visualize the key signaling pathway, experimental workflow, and intellectual property landscape.

Caption: SIK Signaling Pathway and the Mechanism of Action of this compound.

Caption: Experimental Workflow for the SIK Kinase Inhibition Assay.

Caption: Intellectual Property Landscape of this compound.

References

- 1. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2005085216A1 - Isoxazoline-substituted benzamide compound and noxious organism control agent - Google Patents [patents.google.com]

GLPG3312: A Technical Overview of a Pan-SIK Inhibitor for Inflammatory Diseases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GLPG3312, a potent, orally active pan-inhibitor of Salt-Inducible Kinases (SIKs) developed by Galapagos NV. This compound was investigated for its anti-inflammatory and immunomodulatory properties, showing promise in preclinical models for the treatment of inflammatory and immune diseases.[1] This document details the mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways associated with this compound research.

Core Mechanism of Action: Pan-SIK Inhibition

This compound functions as a potent inhibitor of all three isoforms of the Salt-Inducible Kinase family: SIK1, SIK2, and SIK3.[2][3] These serine/threonine kinases are members of the AMP-activated protein kinase (AMPK) family and are key regulators of inflammatory responses, particularly in myeloid cells.[3][4]

The primary mechanism of SIKs in inflammation involves the phosphorylation and subsequent inactivation of transcriptional co-activators, such as the CREB-regulated transcription co-activators (CRTCs), and the regulation of histone deacetylases (HDACs). By inhibiting SIKs, this compound prevents the phosphorylation of these downstream targets. This leads to a dual effect on cytokine production in response to inflammatory stimuli like lipopolysaccharide (LPS):

-

Reduction of Pro-inflammatory Cytokines: Inhibition of SIKs leads to a decrease in the production and release of key pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNFα).[1][4]

-

Increase of Anti-inflammatory Cytokines: Concurrently, SIK inhibition promotes the production of anti-inflammatory mediators, with a significant increase in Interleukin-10 (IL-10).[1][4]

This re-programming of the myeloid cell response from a pro-inflammatory to a more regulatory and anti-inflammatory phenotype forms the basis of the therapeutic potential of this compound in inflammatory conditions.[4] While all three SIK isoforms contribute to macrophage polarization, SIK2 and SIK3 have been identified as particularly crucial in preventing the differentiation of macrophages into a stable anti-inflammatory phenotype.[1][2]

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

| Target | IC50 (nM) |

| SIK1 | 2.0 |

| SIK2 | 0.7 |

| SIK3 | 0.6 |

Data sourced from MedchemExpress and various research articles.[1][2][3]

Table 2: In Vivo Efficacy of this compound in a Mouse LPS Challenge Model

| Parameter | Details |

| Dose Range | 0.3 - 3 mg/kg |

| Administration | Single oral dose (p.o.) |

| Effect on TNFα | Reduction in plasma levels |

| Effect on IL-10 | Increase in plasma levels |

Data sourced from MedchemExpress.[1]

Table 3: Pharmacokinetic Profile of a Precursor Compound (Compound 27)

| Parameter | Value |

| Total Plasma Clearance (iv) | 0.758 L/h/kg |

| Unbound Plasma Clearance (iv) | 22.3 L/h/kg |

| Oral Bioavailability | 60% |

Note: Detailed pharmacokinetic data for this compound is not publicly available. This data for a structurally related precursor illustrates the optimization goals for the program.[4]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the SIK signaling pathway and the experimental workflows used to characterize this compound.

Caption: SIK signaling pathway in response to inflammatory stimuli and the inhibitory action of this compound.

Caption: Workflow for determining the in vitro potency (IC50) of this compound using the ADP-Glo assay.

Caption: Workflow for assessing the in vivo efficacy of this compound in a mouse LPS challenge model.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines the general steps for determining the IC50 values of this compound against SIK isoforms.

Objective: To quantify the inhibitory activity of this compound on SIK1, SIK2, and SIK3.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

-

Recombinant human SIK1, SIK2, and SIK3 enzymes.

-

This compound (serially diluted).

-

Kinase substrate (e.g., AMARA peptide).

-

ATP.

-

ADP-Glo™ Kinase Assay kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent.

-

384-well plates.

-

Plate reader with luminescence detection capabilities.

Procedure:

-

Kinase Reaction Setup:

-

In a 384-well plate, add the recombinant SIK enzyme, the kinase substrate, and the appropriate kinase buffer.

-

Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

-

Reaction Termination and ATP Depletion:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

ADP to ATP Conversion and Signal Generation:

-

Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

The luminescent signal is plotted against the concentration of this compound.

-

Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the SIK enzyme activity, using a suitable non-linear regression model.

-

In Vivo Lipopolysaccharide (LPS) Challenge Model

This protocol describes a general procedure to evaluate the anti-inflammatory and immunomodulatory effects of this compound in vivo.